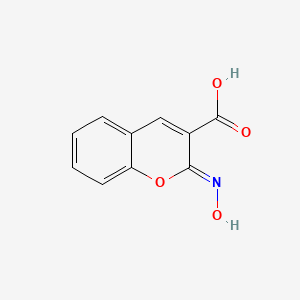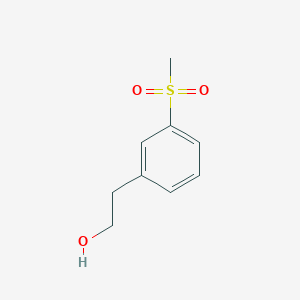
2-(3-(Methylsulfonyl)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Methylsulfonyl)phenyl)ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with a methylsulfonyl group (-SO2CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylsulfonyl)phenyl)ethanol typically involves the reaction of 3-(methylsulfonyl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method involves the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as ethanol. The reaction is typically carried out at room temperature and yields the desired alcohol after purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methylsulfonyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed
Oxidation: Formation of 3-(methylsulfonyl)benzaldehyde or 3-(methylsulfonyl)benzoic acid.
Reduction: Formation of 2-(3-(methylsulfonyl)phenyl)ethane.
Substitution: Formation of nitro, bromo, or chloro derivatives of the phenyl ring.
Scientific Research Applications
2-(3-(Methylsulfonyl)phenyl)ethanol has several scientific research applications:
Biology: Investigated for its potential antimicrobial and anti-inflammatory activities.
Industry: Utilized as a building block in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-(Methylsulfonyl)phenyl)ethanol and its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By selectively inhibiting COX-2, these compounds can reduce inflammation and pain without causing significant gastrointestinal side effects. Additionally, the presence of the methylsulfonyl group enhances the compound’s ability to interact with specific molecular targets, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylsulfonylphenyl)ethanol
- 2-(Methylsulfonyl)ethanol
- 2-(Methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate
Uniqueness
2-(3-(Methylsulfonyl)phenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced selectivity towards COX-2 inhibition and improved antimicrobial activity. The presence of the hydroxyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H12O3S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(3-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H12O3S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3 |
InChI Key |
OXFURTMHBNQNDS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




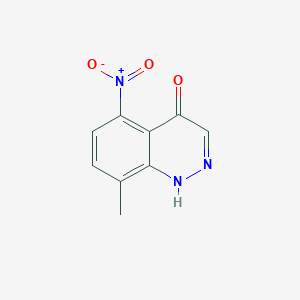
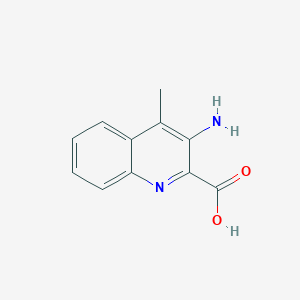

![6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11898655.png)
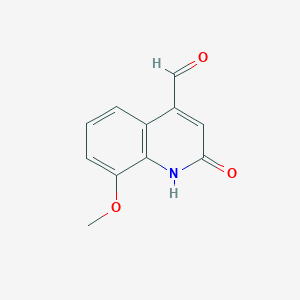

![Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11898682.png)
![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)
![3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)


